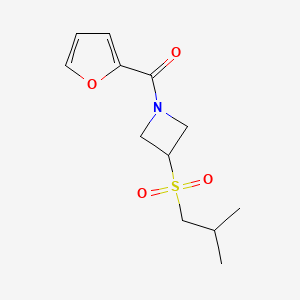
2-(4-Fluorophenoxy)-N-(2-oxothiolan-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluorophenoxy)-N-(2-oxothiolan-3-yl)acetamide, also known as FPhThA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 2-(4-Fluorophenoxy)-N-(2-oxothiolan-3-yl)acetamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. 2-(4-Fluorophenoxy)-N-(2-oxothiolan-3-yl)acetamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 2-(4-Fluorophenoxy)-N-(2-oxothiolan-3-yl)acetamide has also been shown to inhibit the activity of the protein kinase C (PKC) pathway, which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
2-(4-Fluorophenoxy)-N-(2-oxothiolan-3-yl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. 2-(4-Fluorophenoxy)-N-(2-oxothiolan-3-yl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-(4-Fluorophenoxy)-N-(2-oxothiolan-3-yl)acetamide has been shown to inhibit the replication of viruses such as HIV and hepatitis C.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Fluorophenoxy)-N-(2-oxothiolan-3-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity. 2-(4-Fluorophenoxy)-N-(2-oxothiolan-3-yl)acetamide has also been shown to have good stability and solubility in water. However, 2-(4-Fluorophenoxy)-N-(2-oxothiolan-3-yl)acetamide has some limitations for lab experiments. It is not very selective in its inhibition of enzymes and signaling pathways, which can make it difficult to study specific targets. Additionally, 2-(4-Fluorophenoxy)-N-(2-oxothiolan-3-yl)acetamide has not been extensively studied in animal models, which limits its potential for translation to clinical use.
Orientations Futures
There are several future directions for the study of 2-(4-Fluorophenoxy)-N-(2-oxothiolan-3-yl)acetamide. One potential direction is the development of more selective analogs of 2-(4-Fluorophenoxy)-N-(2-oxothiolan-3-yl)acetamide that target specific enzymes and signaling pathways. Another direction is the study of 2-(4-Fluorophenoxy)-N-(2-oxothiolan-3-yl)acetamide in animal models to better understand its potential for clinical use. Additionally, 2-(4-Fluorophenoxy)-N-(2-oxothiolan-3-yl)acetamide could be studied in combination with other drugs to enhance its therapeutic effects. Overall, 2-(4-Fluorophenoxy)-N-(2-oxothiolan-3-yl)acetamide has the potential to be a valuable tool for scientific research and could have important therapeutic applications in the future.
Méthodes De Synthèse
The synthesis of 2-(4-Fluorophenoxy)-N-(2-oxothiolan-3-yl)acetamide involves the reaction of 2-(4-fluorophenoxy)acetic acid with thioacetic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with ammonia to yield 2-(4-Fluorophenoxy)-N-(2-oxothiolan-3-yl)acetamide. The synthesis method has been optimized to improve the yield and purity of 2-(4-Fluorophenoxy)-N-(2-oxothiolan-3-yl)acetamide.
Applications De Recherche Scientifique
2-(4-Fluorophenoxy)-N-(2-oxothiolan-3-yl)acetamide has been studied extensively in scientific research due to its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 2-(4-Fluorophenoxy)-N-(2-oxothiolan-3-yl)acetamide has been studied as a potential treatment for various diseases, including cancer, HIV, and hepatitis C.
Propriétés
IUPAC Name |
2-(4-fluorophenoxy)-N-(2-oxothiolan-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3S/c13-8-1-3-9(4-2-8)17-7-11(15)14-10-5-6-18-12(10)16/h1-4,10H,5-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGQSCMNNDOHIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1NC(=O)COC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenoxy)-N-(2-oxothiolan-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Isoxazolecarboxamide,N-2,5-dithia-7-azabicyclo[2.2.1]hept-7-yl-5-methyl-](/img/structure/B2687895.png)

![5-{[(4-Fluorophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2687900.png)
methylidene}amino 4-methylbenzoate](/img/structure/B2687901.png)

![3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)-N-pentylpropanamide](/img/structure/B2687904.png)






![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 4-fluorobenzoate](/img/structure/B2687914.png)